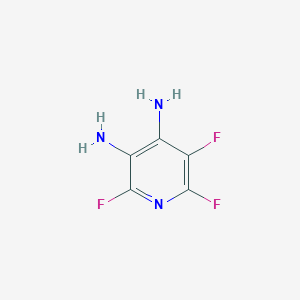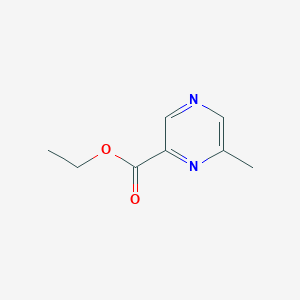![molecular formula C10H10N2O2 B1602980 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] CAS No. 618446-19-8](/img/structure/B1602980.png)
6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole]
説明
6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is a chemical compound with a unique structure and diverse applications. It has a molecular formula of C10H10N2O2 .
Molecular Structure Analysis
The molecular structure of 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] is characterized by its unique spirocyclic structure. It has an average mass of 190.199 Da and a monoisotopic mass of 190.074234 Da .Chemical Reactions Analysis
While specific chemical reactions involving 6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] are not detailed in the retrieved sources, related compounds such as photochromic spiropyran have been studied for their photoisomerization and thermal reactions .Physical And Chemical Properties Analysis
6’-Nitro-1’,2’-dihydrospiro[cyclopropane-1,3’-indole] has a molecular formula of C10H10N2O2, an average mass of 190.199 Da, and a monoisotopic mass of 190.074234 Da . Further physical and chemical properties are not detailed in the retrieved sources.科学的研究の応用
Smart Material Production
Spiropyran derivatives like 6’-Nitrospiro[cyclopropane-1,3’-indoline] are known for their photochromic properties, which make them ideal for smart material production . These materials can change their properties in response to external stimuli such as light, temperature, and pH. This characteristic is particularly useful in creating adaptive materials that can respond dynamically to their environment, potentially leading to innovations in self-healing materials, color-changing surfaces, and responsive coatings.
Molecular Electronics
In the realm of molecular electronics, spiropyran compounds are promising due to their ability to switch states under various stimuli . The reversible photochromic transition between the spiropyran (SP) and merocyanine (MC) forms allows for the creation of molecular switches that can be used in memory storage devices, transistors, and sensors. The compound’s ability to alter its electronic state upon exposure to light or changes in environmental conditions could lead to advancements in the development of nanoscale electronic components.
Sensing of Environmental Molecules
The sensitivity of spiropyran compounds to external stimuli also makes them suitable for environmental sensing applications . They can be used to detect the presence of metal ions, organic species, and changes in pH levels. This makes them valuable in monitoring environmental pollution, detecting hazardous substances, and creating sensors for real-time environmental analysis.
Photopharmacology
In photopharmacology, spiropyran derivatives offer a method to control the activity of pharmaceuticals with light . The photoisomerization process can be used to activate or deactivate a drug compound, providing a way to target specific sites in the body with minimal side effects. This approach could revolutionize the way treatments are administered, allowing for precise control over drug activity and reducing systemic exposure.
Nanomachinery
The reversible switching capability of spiropyran compounds is also applicable in the field of nanomachinery . These molecules can act as components in nanoscale devices, responding to light or other stimuli to perform mechanical actions at the molecular level. This could lead to the development of molecular motors, actuators, and other devices that operate on a scale previously unattainable with traditional mechanical components.
Photochromic Dyes and Textiles
Spiropyran derivatives can be incorporated into textiles to create fabrics that change color in response to light exposure . This has potential applications in fashion, where clothing can dynamically alter its appearance, as well as in practical uses such as UV-sensitive clothing that can indicate the intensity of sunlight exposure.
Optical Data Storage
The photochromic nature of spiropyran compounds allows them to be used in optical data storage systems . They can store information in the form of light patterns, which can be read back by inducing the SP to MC transition. This technology has the potential to increase the density and speed of data storage significantly.
Anti-Counterfeiting Measures
Finally, the unique properties of spiropyran compounds can be utilized in anti-counterfeiting measures . Their ability to change color under specific conditions can be used to create security features on currency, identification documents, and valuable goods, making it difficult to replicate or forge.
特性
IUPAC Name |
6-nitrospiro[1,2-dihydroindole-3,1'-cyclopropane] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c13-12(14)7-1-2-8-9(5-7)11-6-10(8)3-4-10/h1-2,5,11H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCVYGMFTRVWQMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CNC3=C2C=CC(=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622733 | |
| Record name | 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
CAS RN |
618446-19-8 | |
| Record name | 6'-Nitro-1',2'-dihydrospiro[cyclopropane-1,3'-indole] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



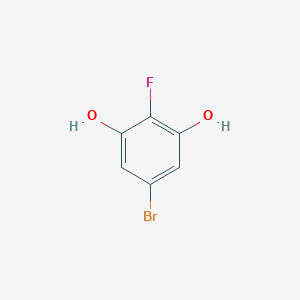


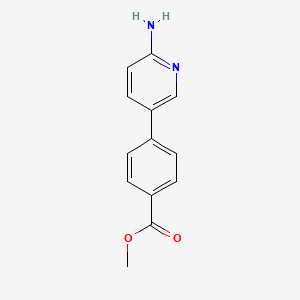
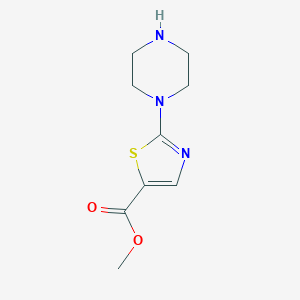


![[1,1':3',1''-Terphenyl]-2-ylboronic acid](/img/structure/B1602909.png)


![[1-(2,3-Dihydroxypropyl)-5-methyl-2-propan-2-ylcyclohexyl] hydrogen carbonate](/img/structure/B1602912.png)
